Stereochemical Epimerization at C-6: 6β-Fluoro (16-(R)-Clocortolone) vs. 6α-Fluoro (Clocortolone Pivalate API)
16-(R)-Clocortolone (Impurity I) is the 6β-fluoro epimer of clocortolone pivalate. The API clocortolone pivalate is unequivocally assigned as (6S,9R,16R)-9-chloro-6α-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione-21-pivalate, while Impurity I is (6R,9R,16R)-9-chloro-6β-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione-21-pivalate [1]. The C-6 epimerization was confirmed by ¹H NMR spectroscopy; the resonance patterns of H4, H6, H7, and H8 in Impurity I differ from those of the API, consistent with an axial-to-equatorial flip of the fluorine substituent on the B-ring [1]. In the broader corticosteroid class, the 6α-fluoro configuration is a well-established determinant of glucocorticoid receptor (GR) binding potency; the 6β epimer is predicted to exhibit markedly reduced GR transactivation activity, though no isolated receptor-binding data for 16-(R)-Clocortolone alone have been published [2].
| Evidence Dimension | Configuration at C-6 (fluorine orientation) and associated ¹H NMR spectral differentiation |
|---|---|
| Target Compound Data | 6β-fluoro (6R); ¹H NMR: distinct H4, H6, H7, H8 shifts vs. API; nominal mass 494 Da by ESI-MS, identical to API |
| Comparator Or Baseline | 6α-fluoro (6S) in clocortolone pivalate API; ¹H NMR: reference spectrum; nominal mass 494 Da |
| Quantified Difference | Qualitative stereochemical difference; ¹H NMR chemical shift divergence in four proton environments (H4, H6, H7, H8); no quantitative potency data available for Impurity I |
| Conditions | Bulk drug sample from Tianjin Pacific Pharmaceutical Co. analyzed by HPLC (Dikma Diamonsil C-18 column, 200 × 4.6 mm, 5 μm, 30°C) with ESI-MS and ¹H NMR (Bruker ARX-300, CDCl₃) [1] |
Why This Matters
The 6β-fluoro configuration renders 16-(R)-Clocortolone chromatographically and spectroscopically distinguishable from the API, making it an essential specific reference standard for HPLC method selectivity validation and impurity identification in ANDA submissions.
- [1] Xu W, et al. Identification and characterization of three impurities in clocortolone pivalate. J Pharm Biomed Anal. 2012;62:167-171. doi:10.1016/j.jpba.2011.11.021. PMID: 22264563. View Source
- [2] Bodor N, Buchwald P. Corticosteroid design for the 21st century. In: Frontiers in Medicinal Chemistry. 2005;2:407-438. (Class-level SAR for 6α-fluoro vs. 6β-fluoro corticosteroid GR binding). View Source
